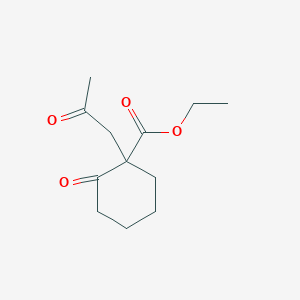![molecular formula C8H14S2 B14684952 1-[(But-2-en-1-yl)disulfanyl]but-2-ene CAS No. 36889-28-8](/img/structure/B14684952.png)
1-[(But-2-en-1-yl)disulfanyl]but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-2-en-1-yl)disulfanyl]but-2-ene is an organic compound with the chemical formula C₈H₁₄S₂. This compound is characterized by the presence of two but-2-en-1-yl groups connected by a disulfide bond. It is a member of the disulfide family, which is known for its unique chemical properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)disulfanyl]but-2-ene typically involves the reaction of but-2-en-1-yl thiol with an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2C4H7SH+Oxidizing Agent→C8H14S2+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(But-2-en-1-yl)disulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the but-2-en-1-yl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides (C₈H₁₄SO) or sulfones (C₈H₁₄SO₂).
Reduction: Thiols (C₄H₇SH).
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(But-2-en-1-yl)disulfanyl]but-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex disulfide bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials that require disulfide linkages.
Mécanisme D'action
The mechanism by which 1-[(But-2-en-1-yl)disulfanyl]but-2-ene exerts its effects involves the interaction of the disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation or breaking of bonds with other molecules. This property is particularly important in biological systems, where disulfide bonds play a crucial role in protein folding and stability .
Comparaison Avec Des Composés Similaires
Diallyl disulfide (C₆H₁₀S₂): Found in garlic, known for its antimicrobial properties.
Dimethyl disulfide (C₂H₆S₂): Used as a soil fumigant and in the synthesis of other chemicals.
Dipropyl disulfide (C₆H₁₄S₂): Found in onions, used in flavoring and fragrance industries.
Uniqueness: 1-[(But-2-en-1-yl)disulfanyl]but-2-ene is unique due to its specific structure, which allows for distinct reactivity and applications compared to other disulfides. Its ability to form stable disulfide bonds makes it valuable in both chemical synthesis and biological research .
Propriétés
Numéro CAS |
36889-28-8 |
|---|---|
Formule moléculaire |
C8H14S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
1-(but-2-enyldisulfanyl)but-2-ene |
InChI |
InChI=1S/C8H14S2/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
GULJDEUVIOGSJR-UHFFFAOYSA-N |
SMILES canonique |
CC=CCSSCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


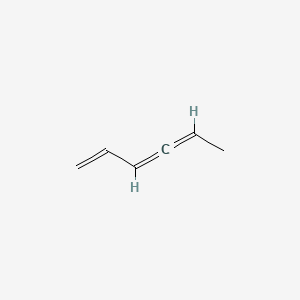

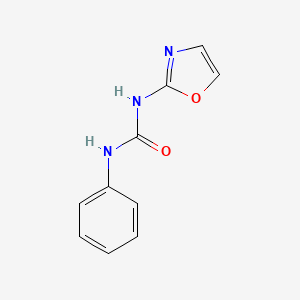
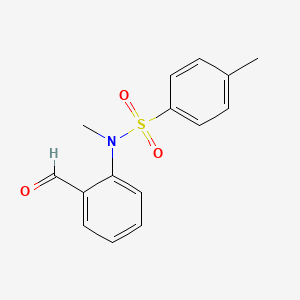
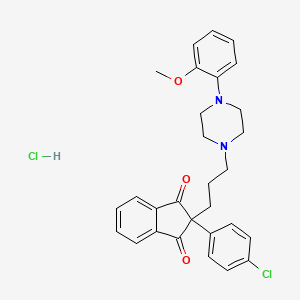
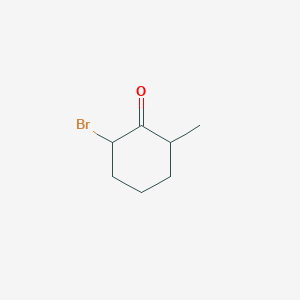
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
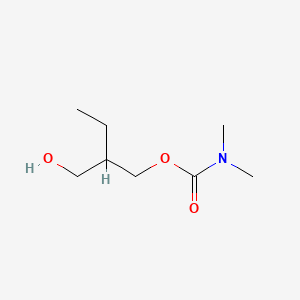
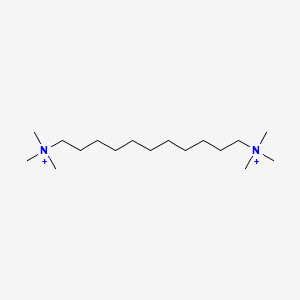
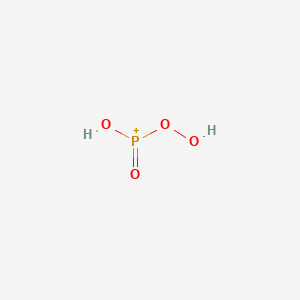
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)

